Benzyl 3,4-diaminobenzoate
Overview
Description
Benzyl 3,4-diaminobenzoate is a derivative of 3,4-diaminobenzoic acid . 3,4-Diaminobenzoic acid is an important intermediate in the synthesis of various pharmaceuticals . It can be used to synthesize anticancer drugs, benzimidazole derivatives, gastrointestinal drugs, amide benzoic acid derivatives, and neuraminidase inhibitors for influenza .
Molecular Structure Analysis
The molecular formula of 3,4-diaminobenzoic acid is C7H8N2O2 . The average mass is 152.151 Da and the monoisotopic mass is 152.058578 Da .Physical and Chemical Properties Analysis
3,4-Diaminobenzoic acid has a melting point of 208-210 °C (dec.) (lit.) . It is soluble in water (2.2 mg/ml at 20°C), DMF, and methanol (10 mg/ml) .Scientific Research Applications
Enhancement in Fuel Cell Technology
Benzyl 3,4-diaminobenzoate derivatives have been utilized to improve the durability and CO tolerance of catalysts in fuel cells. For example, 3,4-diaminobenzoic acid was polymerized to form poly(2,5-benzimidazole) on catalyst particles, enhancing both tolerance and stability (Yang et al., 2016).
Synthesis of Stable Isotope Labeled Benzimidazoles
The synthesis of stable isotope-labeled compounds using derivatives of 3,4-diaminobenzoic acid has been explored. For instance, [13C6]3,4-diaminobenzoic acid was synthesized as a precursor for creating stable isotope-labeled benzimidazoles, useful in mass spectrometry assays (Donahue et al., 2017).
Properties
IUPAC Name |
benzyl 3,4-diaminobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-12-7-6-11(8-13(12)16)14(17)18-9-10-4-2-1-3-5-10/h1-8H,9,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYJXDQRAJMJEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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